Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole structure
94944-70-4 structure
Nome del prodotto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
Numero CAS:94944-70-4
MF:C9H14N2O5
MW:230.217862606049
CID:807384
PubChem ID:329826636

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-
    • 2-acetyl-5-tetrahydroxybutyl imidazole
    • (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
    • 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
    • 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone
    • 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE
    • 2-Acetyl-4(5)-tetrahydroxybutylimidazole
    • 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)
    • 2-Acetyl-4-tetrahydroxybutylimidazole
    • 2-Athbi
    • C9H14N2O5
    • 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
    • 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)
    • Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)
    • THI
    • 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI
    • 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
    • AKOS040744434
    • 94944-70-4
    • EN300-6734460
    • ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-
    • 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-
    • 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-
    • 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
    • CHEMBL488336
    • (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole
    • 2-acetyl-4-tetrahydroxybutyl imidazole
    • Z2044772905
    • 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone
    • GTPL6626
    • 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone
    • Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-
    • HY-14113
    • UNII-HW195J55G1
    • 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone
    • BDBM50018269
    • DTXSID20241695
    • Q27088980
    • CS-0003202
    • 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
    • A1-50281
    • Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-
    • 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
    • 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
    • MFCD08752516
    • SR-01000946375
    • SCHEMBL306015
    • HMS3648I14
    • SCHEMBL10040084
    • GLXC-10608
    • 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-
    • 2-Acetyl-5-(tetrahydroxybutyl)imidazole
    • 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE
    • SR-01000946375-1
    • 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
    • HW195J55G1
    • 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone
    • MDL: MFCD08752516
    • Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1
    • Chiave InChI: CQSIXFHVGKMLGQ-BWZBUEFSSA-N
    • Sorrisi: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Proprietà calcolate

  • Massa esatta: 230.09000
  • Massa monoisotopica: 230.09027155g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.7
  • Superficie polare topologica: 127Ų

Proprietà sperimentali

  • Densità: 1.536±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Leggermente solubile (28 g/l) (25°C),
  • Coefficiente di ripartizione dell'acqua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).
  • PSA: 126.67000
  • LogP: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:2-8°C

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Dati doganali

  • CODICE SA:2933290090
  • Dati doganali:

    Codice doganale cinese:

    2933290090

    Panoramica:

    2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6734460-5.0g
1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
94944-70-4 95%
5.0g
$8568.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-280262-1 mg
2-Acetyl-4-tetrahydroxybutylimidazole,
94944-70-4 ≥95%
1mg
¥1,045.00 2023-07-11
Apollo Scientific
BICL2051-50mg
2-Acetyl-4-tetrahydroxybutyl imidazole
94944-70-4
50mg
£337.00 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68466-10mg
2-Acetyl-5-tetrahydroxybutyl Imidazole
94944-70-4 98%
10mg
¥9355.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68466-1mg
2-Acetyl-5-tetrahydroxybutyl Imidazole
94944-70-4 98%
1mg
¥1368.00 2022-04-26
Enamine
EN300-6734460-0.25g
1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
94944-70-4 95%
0.25g
$1462.0 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68466-500ug
2-Acetyl-5-tetrahydroxybutyl Imidazole
94944-70-4 98%
500ug
¥771.00 2022-04-26
Biosynth
MA61366-500 mg
2-Acetyl-4-tetrahydroxybutyl imidazole
94944-70-4
500MG
$1,470.00 2023-01-04
Biosynth
MA61366-250 mg
2-Acetyl-4-tetrahydroxybutyl imidazole
94944-70-4
250MG
$797.50 2023-01-04
Biosynth
MA61366-100 mg
2-Acetyl-4-tetrahydroxybutyl imidazole
94944-70-4
100MG
$370.00 2023-01-04

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Water
Riferimento
A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole
Halweg, Kim M.; Buchi, George, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Water
1.2 Reagents: Hydrochloric acid
Riferimento
Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
Sweeny, James G.; Ricks, Edith; Estrada-Valdes, Maria C.; Iacobucci, Guillermo A.; Long, Robert C. Jr., Journal of Organic Chemistry, 1985, 50(7), 1133-4

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  < 20 °C; 8 h, rt
1.2 Reagents: Sodium acetate Solvents: Methanol ;  1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ;  3 h, 25 °C → 50 °C
Riferimento
Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 min, 20 °C; 2 h, 20 °C
1.2 Solvents: Methanol ;  15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C
Riferimento
Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931
Zhang, Haiming; Yan, Jie; Bednarz, Mark S.; Hernandez, Gonzalo; Lu, Yuelie; et al, Tetrahedron, 2013, 69(20), 4041-4046

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water
Riferimento
Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
Cliff, Matthew D.; Pyne, Stephen G., Tetrahedron Letters, 1995, 36(33), 5969-72

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 h, rt
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  1.5 h, 60 °C
Riferimento
Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
Riferimento
Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders
Bagdanoff, Jeffrey T.; Donoviel, Michael S.; Nouraldeen, Amr; Tarver, James; Fu, Qinghong; et al, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ;  16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C
Riferimento
Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings
Elsinghorst, Paul W.; Raters, Marion; Dingel, Anna; Fischer, Jochen; Matissek, Reinhard, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 min, rt; > 3 h, 20 °C
1.2 Solvents: Methanol ;  15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ;  1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
Riferimento
Process for preparation of imidazole derivatives
, China, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles
Cliff, Matthew D.; Pyne, Stephen G., Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD